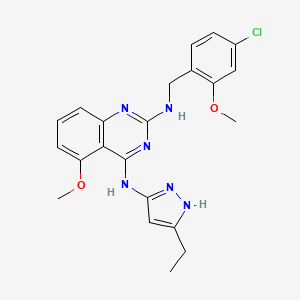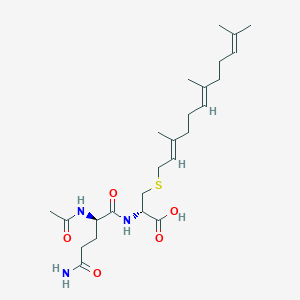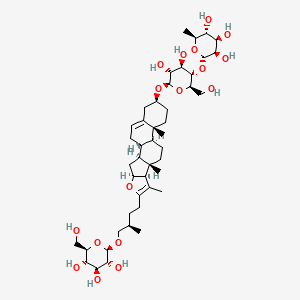
Oxamyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide , is an oximino carbamate compound. It is primarily known for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. Oxamyl oxime is formed through the microbial degradation of oxamyl in soil environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. This process involves the use of specific bacterial strains that possess the ability to degrade oxamyl into this compound. These bacteria utilize oxamyl as a carbon and nitrogen source, leading to the formation of this compound .
Industrial Production Methods: While the industrial production of this compound is not as common as its synthesis in laboratory settings, it can be produced through controlled microbial degradation processes. This involves the use of selective mineral salts media where oxamyl serves as the sole carbon and nitrogen source .
Análisis De Reacciones Químicas
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of oxamyl leads to the formation of this compound.
Oxime Click Chemistry: This involves the reaction of oximes with aldehydes or ketones to form oxime ethers.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from aldehydes or ketones.
Catalysts: Various catalysts can be used to facilitate oxime click chemistry reactions.
Major Products Formed:
Oxime Ethers: Formed through oxime click chemistry reactions.
Aplicaciones Científicas De Investigación
Oxamyl oxime has several scientific research applications, including:
Bioremediation: It is used in the bioremediation of oxamyl-contaminated soils.
Pesticide Research: It is studied as a degradation product of oxamyl in pesticide research.
Environmental Studies: Its formation and degradation are studied to understand the environmental fate of oxamyl.
Mecanismo De Acción
Oxamyl oxime, as a degradation product of oxamyl, does not have a direct mechanism of action. oxamyl itself functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, leading to overstimulation of the nervous system in insects and nematodes, causing paralysis and death .
Comparación Con Compuestos Similares
Aldicarb: Another oximino carbamate nematicide.
Methomyl: Structurally related to oxamyl and also undergoes similar microbial degradation.
Carbofuran and Carbaryl: Aryl-methyl carbamates that share the carbamate moiety with oxamyl.
Uniqueness: Oxamyl oxime is unique due to its formation through the specific microbial degradation of oxamyl. Its role in bioremediation and environmental studies highlights its importance in understanding the fate of carbamate pesticides in soil environments .
Propiedades
Número CAS |
66344-33-0 |
|---|---|
Fórmula molecular |
C5H10N2O2S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
Clave InChI |
KIDWGGCIROEJJW-GQCTYLIASA-N |
SMILES isomérico |
CN(C)C(=O)/C(=N\O)/SC |
SMILES canónico |
CN(C)C(=O)C(=NO)SC |
Descripción física |
White solid; [CAMEO] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)


![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
